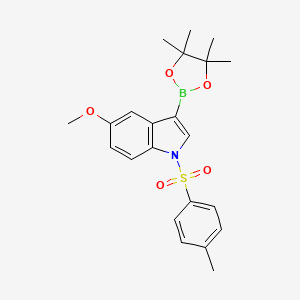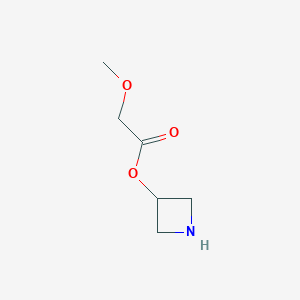
3-Azetidinyl 2-methoxyacetate
Descripción general
Descripción
3-Azetidinyl 2-methoxyacetate is a chemical compound with the molecular formula C6H11NO3 . It’s a compound that falls under the category of azetidines .
Synthesis Analysis
Azetidines, including this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen significant advances in recent years . Some of the most important developments include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .Molecular Structure Analysis
The molecular structure of this compound is based on the azetidine core, which is a four-membered nitrogen-containing heterocycle . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This allows for a variety of chemical reactions to occur, including [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C6H11NO3), molecular weight (145.16), and predicted properties such as boiling point (227.3±30.0 °C), density (1.13±0.1 g/cm3), and acidity coefficient (pKa 8.60±0.40) .Aplicaciones Científicas De Investigación
Antibiotic Properties
A study explored the synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which demonstrated significant antimicrobial activity, particularly against Gram-negative bacteria (Woulfe & Miller, 1985).
Cholesterol Absorption Inhibition
Research focused on the discovery of SCH 58235, a potent, orally active inhibitor of cholesterol absorption. This compound is a derivative of 2-azetidinone, highlighting the application of azetidinyl compounds in cholesterol regulation (Rosenblum et al., 1998).
Antitumor Activity
A study on the synthesis and biochemical evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones revealed potent antiproliferative compounds, impacting breast cancer cells and disrupting microtubular structures, indicating their potential as antitumor agents (Greene et al., 2016).
Antimicrobial Properties
Another research highlighted the synthesis and antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, demonstrating good antimicrobial activity, especially in compounds with chloro and methoxy groups (Patel & Patel, 2011).
Asymmetric Synthesis
Asymmetric synthesis of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones was studied, using D-glucosamine as a chiral auxiliary in the Staudinger reaction, a significant contribution to the field of asymmetric synthesis (Barton et al., 1990).
Study of Nicotinic Acetylcholine Receptors
Research included the synthesis of a radiotracer, 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, for studying nicotinic acetylcholine receptors, showcasing its application in neuroscience and receptor studies (Horti et al., 1998).
Direcciones Futuras
Azetidines, including 3-Azetidinyl 2-methoxyacetate, have seen remarkable advances in their chemistry and reactivity . Future directions in this field may include further exploration of the synthesis methods, reactivity, and applications of azetidines, with a focus on the most recent advances, trends, and future directions .
Propiedades
IUPAC Name |
azetidin-3-yl 2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-4-6(8)10-5-2-7-3-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWTUBCMLHWZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1394616.png)
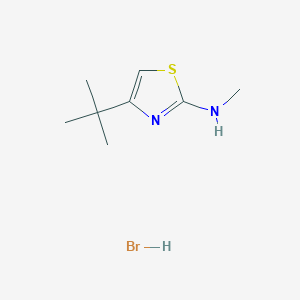
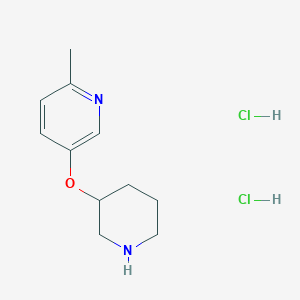
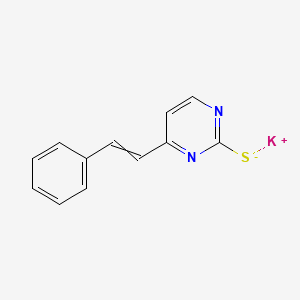
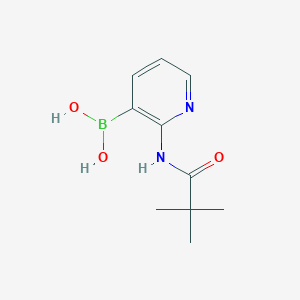
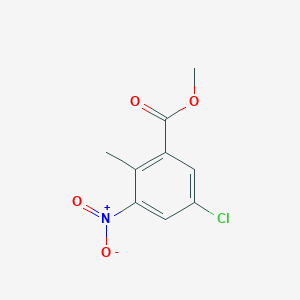

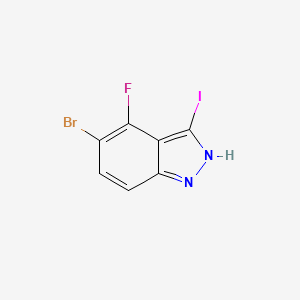
![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)



